molecular formula C12H14O4 B2527315 Methyl 2-(5-acetyl-2-methoxyphenyl)acetate CAS No. 2288708-93-8

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Cat. No.: B2527315
CAS No.: 2288708-93-8
M. Wt: 222.24
InChI Key: HJAIRGUURAYSDR-UHFFFAOYSA-N
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Description

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-acetyl-2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)9-4-5-11(15-2)10(6-9)7-12(14)16-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAIRGUURAYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical compound with the CAS Number 17173-27-2. While the user requested information on "Methyl 2-(5-acetyl-2-methoxyphenyl)acetate," publicly available chemical databases predominantly identify CAS 17173-27-2 as Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate . Given the structural similarities and the specificity of the CAS identifier, this document will detail the properties and protocols for the latter compound, which is a significant intermediate in synthetic organic chemistry.

Introduction

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is an aromatic ketone that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a substituted phenyl ring with acetyl, methoxy, and methyl acetate moieties, offers multiple reaction sites for chemical modification. This versatility makes it a key intermediate in the development of novel compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical identifiers, synthesis, characterization, and applications for researchers and professionals in drug development.

Part 1: Chemical Identifiers and Physicochemical Properties

A clear and unambiguous identification of a chemical compound is fundamental for scientific research. The following table summarizes the key identifiers and physicochemical properties of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

IdentifierValueSource
CAS Number 17173-27-2[1][2][3]
IUPAC Name methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate[1]
Molecular Formula C13H16O5[1][2]
Molecular Weight 252.26 g/mol [1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1CC(=O)OC)OC)OC[1]
InChI InChI=1S/C13H16O5/c1-8(14)10-7-12(17-3)11(16-2)5-9(10)6-13(15)18-4/h5,7H,6H2,1-4H3[1]
Synonyms 2-acetyl homoveratric acid methylester, (2-acetyl-4,5-dimethoxy-phenyl)-acetic acid methyl ester[2]
Boiling Point 376.1°C at 760 mmHg[3]
Density 1.137 g/cm³[3]

Part 2: Synthesis and Purification

The synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a critical process for its utilization as a chemical intermediate. While specific, detailed, and publicly available synthesis protocols are limited, a general approach can be inferred from related reactions and the known chemistry of its precursors.

Conceptual Synthesis Workflow

The synthesis would likely involve the acylation of a substituted dimethoxyphenylacetate. A plausible precursor is methyl (3,4-dimethoxyphenyl)acetate.[3] The acetyl group can be introduced via a Friedel-Crafts acylation reaction.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product Methyl (3,4-dimethoxyphenyl)acetate Methyl (3,4-dimethoxyphenyl)acetate Friedel-Crafts Acylation Friedel-Crafts Acylation Methyl (3,4-dimethoxyphenyl)acetate->Friedel-Crafts Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Friedel-Crafts Acylation Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Friedel-Crafts Acylation Quenching Quenching Friedel-Crafts Acylation->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate Column Chromatography->Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate

Caption: Conceptual workflow for the synthesis of Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of methyl (3,4-dimethoxyphenyl)acetate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise at a reduced temperature (e.g., 0 °C).

  • Acylation: Acetic anhydride is then added dropwise to the reaction mixture.[3] The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis Purified Product Purified Product NMR Spectroscopy (1H and 13C) NMR Spectroscopy (1H and 13C) Purified Product->NMR Spectroscopy (1H and 13C) Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Purified Product->Infrared (IR) Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy (1H and 13C)->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Functional Group Identification Functional Group Identification Infrared (IR) Spectroscopy->Functional Group Identification

Caption: Standard analytical workflow for the characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the carbonyl groups of the acetyl and ester moieties.

Part 4: Applications in Drug Development

Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate is a precursor for the synthesis of various derivatives with potential biological activities.

Role as a Synthetic Intermediate

Research has shown that this compound can be used to synthesize more complex molecules. For instance, it is a starting material for the preparation of Methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate.[4] This bromo-derivative is then reacted with substituted p-aminobenzoic esters to form aminoacetyl derivatives.[4] Some of these resulting compounds have been investigated for their potential local anesthetic and anti-inflammatory properties.[4]

Potential Signaling Pathway Modulation

The core structure of this compound is present in various biologically active molecules. While direct evidence for its interaction with specific signaling pathways is not extensively documented, its derivatives are of interest in drug discovery. For example, compounds with similar structural motifs have been explored as kinase inhibitors.

G Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate Chemical Modification Chemical Modification Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate->Chemical Modification Bioactive Derivatives Bioactive Derivatives Chemical Modification->Bioactive Derivatives Biological Screening Biological Screening Bioactive Derivatives->Biological Screening Target Identification (e.g., Kinases) Target Identification (e.g., Kinases) Biological Screening->Target Identification (e.g., Kinases)

Caption: Role as a precursor in the discovery of bioactive compounds.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[5]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[7] If inhaled, move to fresh air.[7] Seek medical attention if any symptoms persist.

References

  • BASF. (2026, January 28).
  • PubChem. (n.d.). Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI Chemicals. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • GuideChem. (n.d.). methyl 2-(2-acetyl-4,5-dimethoxyphenyl)
  • Merck Millipore. (n.d.).
  • Fisher Scientific. (2024, March 30).
  • PubChem. (n.d.). Methyl 2-(5-methoxy-2-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • BOC Sciences. (n.d.). CAS 60792-88-3 ((5-Acetyl-2-methoxyphenyl)
  • Lichitsky, B. V., Komogortsev, A. N., & Melekhina, V. G. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1357.
  • LookChem. (n.d.). Cas 17173-27-2,METHYL 2-(2-ACETYL-4,5-DIMETHOXYPHENYL)
  • Sigma-Aldrich. (n.d.). Methyl 2-Hydroxy-2-(4-methoxyphenyl)
  • ChemBK. (n.d.). methyl 2-(2-hydroxy-3-methoxyphenyl)
  • Peikow, D., & Gessner, A. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.
  • PubChem. (n.d.). Methyl 5-acetyl-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Library of Medicine. (n.d.).
  • ChemicalBook. (2025, July 16). methyl 2-(5-bromo-2-methoxyphenyl)
  • SpectraBase. (n.d.).
  • Environmental Protection Agency. (2025, October 15). Methyl 2-(3,4,5-trimethoxyphenyl)
  • PubChemLite. (n.d.). Methyl 2-(4-acetyl-2-methoxyphenoxy)
  • Sigma-Aldrich. (n.d.). methyl (2-methoxyphenyl)
  • ChemicalBook. (2025, October 14).
  • SIELC Technologies. (2018, May 16).
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.). 5-ACETYL-2-METHOXYPYRIDINE, 97% synthesis.

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

In the realm of pharmaceutical and chemical research, understanding the solubility profile of a compound is a cornerstone of process development, formulation, and analytical method design. This guide addresses the solubility of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. An extensive search of the current scientific literature and chemical databases reveals a notable absence of published solubility data for this specific molecule.

This document, therefore, transitions from a conventional data report to a comprehensive, actionable framework. It is designed to empower researchers with the requisite knowledge and detailed protocols to independently and accurately determine the solubility of this compound across a spectrum of relevant organic solvents. We will proceed with the authority and rigor expected in a research and development setting, focusing on the causality behind experimental choices and ensuring the generation of trustworthy, reproducible data.

Physicochemical Profile and Its Implications for Solubility

While specific experimental data for this compound is not available, an analysis of its chemical structure provides critical insights into its likely solubility behavior.

  • Structure: this compound

  • Key Functional Groups:

    • Methyl Ester (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.

    • Acetyl Group (-COCH₃): A polar ketone group that can also accept hydrogen bonds.

    • Methoxy Group (-OCH₃): An ether group that adds some polarity and is a hydrogen bond acceptor.

    • Aromatic Ring: A large non-polar scaffold that will favor solubility in solvents with some aromatic or non-polar character.

Inferred Properties: The molecule presents a mixed character. The presence of multiple polar, hydrogen bond-accepting groups (ester, ketone, ether) suggests that it will not be entirely insoluble in polar solvents. However, the dominant feature is the substituted benzene ring, a bulky, non-polar moiety. This duality predicts that the highest solubility will likely be found in solvents of intermediate polarity or those that can engage in specific interactions, such as polar aprotic solvents. Its solubility in highly polar, protic solvents like water is expected to be low, while its solubility in purely non-polar aliphatic solvents (e.g., heptane) may also be limited due to the polar functional groups.

A critical first step in any solubility study is to characterize the solid form of the material being tested (e.g., crystallinity and polymorphic form), as this can significantly impact solubility measurements.[1]

Strategic Selection of Solvents

A comprehensive solubility profile requires testing in a range of solvents with varying polarities and chemical properties. The following list is proposed as a robust starting point for characterizing this compound.

Solvent ClassRecommended SolventsRationale
Non-Polar Toluene, HeptaneTo establish baseline solubility in aromatic and aliphatic hydrocarbon environments.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM)These solvents can engage in dipole-dipole interactions and are excellent at solvating a wide range of organic molecules. They are often used in synthesis and purification, making this data highly relevant.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)These solvents can act as both hydrogen bond donors and acceptors. Data in these solvents is critical for crystallization and formulation studies.

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the most reliable and widely recognized technique for this determination.[2]

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (e.g., 20 mg) into vials B Add precise volume of solvent (e.g., 2 mL) to each vial A->B In triplicate for each solvent C Seal vials and place in orbital shaker at constant T (e.g., 25°C, 200 rpm) B->C D Agitate for 24-48 hours to ensure equilibrium is reached C->D E Allow vials to stand, letting excess solid settle D->E F Withdraw supernatant and filter through 0.22 µm syringe filter to remove particulates E->F G Dilute filtrate with mobile phase to fall within calibration range F->G H Quantify concentration using validated HPLC-UV method G->H I Calculate solubility (mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation:

    • Into triplicate glass vials for each selected solvent, weigh an amount of this compound that is in clear excess of its expected solubility. A starting point of ~10 mg/mL is often practical.

    • Accurately pipette a defined volume (e.g., 2.0 mL) of the respective organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or on a stirring plate capable of maintaining a constant temperature (e.g., 25 °C).

    • Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[1]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand for at least 30 minutes to permit the sedimentation of undissolved solids.[2]

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) to remove any fine particulate matter. This step is critical to prevent artificially high results.

  • Quantification via High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC coupled with UV detection is the preferred method for quantification due to its specificity and ability to separate the analyte from any potential impurities or degradants.[3]

    • Method Development:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water is a good starting point.

      • Detection: Determine the wavelength of maximum absorbance (λ_max) for this compound by running a UV scan. This wavelength will be used for quantification.

    • Calibration: Prepare a series of standard solutions of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (r²) of >0.999.

    • Sample Analysis: Dilute the filtered sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample and determine the concentration from its peak area using the calibration curve.

    • Calculation: Account for the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or mol/L.

High-Throughput Screening: Kinetic Solubility

For rapid initial screening, a kinetic solubility assay can be employed. This method is faster but measures the concentration at which a compound precipitates from a stock solution, which can differ from true thermodynamic solubility.[4]

Diagram of Kinetic Solubility Workflow

G A Prepare high-concentration stock solution in DMSO (e.g., 20 mM) C Add small aliquots of DMSO stock to the solvents and mix A->C B Dispense selected organic solvents into a 96-well plate B->C D Incubate for a short period (e.g., 1.5 - 2 hours) with shaking C->D E Analyze for precipitation using laser nephelometry or UV-Vis spectroscopy (turbidity) D->E F Alternatively, filter plate and analyze filtrate concentration via HPLC or UV-Vis D->F

Caption: General workflow for a high-throughput kinetic solubility assay.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. The temperature at which the measurements were performed must always be specified.

Table 1: Thermodynamic Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Toluene[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Heptane[Experimental Value][Calculated Value][e.g., Very Slightly Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Freely Soluble]
Dichloromethane[Experimental Value][Calculated Value][e.g., Very Soluble]
Methanol[Experimental Value][Calculated Value][e.g., Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Soluble]
Isopropanol[Experimental Value][Calculated Value][e.g., Sparingly Soluble]

(Note: The qualitative classifications should be based on a standard system, such as that provided by the U.S. Pharmacopeia.)

Safety and Handling Precautions

In the absence of a specific Safety Data Sheet (SDS) for this compound, standard laboratory safety protocols for handling new chemical entities must be strictly followed. The solvents used in this guide present their own hazards.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][6]

  • Ventilation: All handling of organic solvents and the test compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][6]

  • Ignition Sources: Many of the recommended solvents are flammable (e.g., acetone, methanol, ethyl acetate). Keep them away from heat, sparks, and open flames.[5][7][8][9] Use of explosion-proof equipment and proper grounding/bonding procedures are necessary when handling larger quantities.[5][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5][9]

This guide provides a robust framework for the comprehensive determination of the solubility profile of this compound. By adhering to these protocols, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives.

References

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Anselmo, H. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Saal, C., & Petereit, A. C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

Sources

Literature review on Methyl 2-(5-acetyl-2-methoxyphenyl)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility, Pharmacological Potential, and Derivative Logic [1]

Executive Summary

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (MAMA) represents a highly versatile "lynchpin" intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), bioactive heterocycles, and oncology candidates.[1] Its unique substitution pattern—combining an electrophilic acetyl handle, a nucleophilic methoxy-arene core, and a modifiable ester side chain—allows for divergent synthetic pathways.

This technical guide provides a rigorous analysis of the MAMA scaffold, detailing optimized synthetic protocols, derivative logic for library generation, and mechanistic insights into its pharmacological applications.[1]

Chemical Profile & Structural Logic[1][2]

The core value of this molecule lies in its tri-functional nature , enabling orthogonal functionalization.[1]

FeatureChemical MoietyReactivity ProfileStrategic Utility
A Acetyl Group (C-5) Electrophilic CarbonylPrecursor for chalcones, pyrazolines, and enaminones via Claisen-Schmidt condensation.[1]
B Methoxy Group (C-2) Electron Donating Group (EDG)Activates the aromatic ring; provides steric bulk; potential for demethylation to free phenols (hydrogen bonding donors).[1]
C Acetate Side Chain (C-1) Labile EsterHydrolysis to free acid (NSAID pharmacophore); amidation for solubility tuning; reduction to alcohols.[1]
Optimized Synthetic Protocol (The "Self-Validating" Workflow)

The most robust synthesis of this compound involves the regioselective Friedel-Crafts acetylation of methyl (2-methoxyphenyl)acetate. The methoxy group at C-2 strongly directs the incoming acetyl group to the para position (C-5), minimizing ortho isomers due to steric hindrance from the acetate side chain at C-1.

Protocol: Regioselective Friedel-Crafts Acetylation

Reagents:

  • Methyl (2-methoxyphenyl)acetate (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)[1]

  • Aluminum Chloride (AlCl₃) (1.5 eq) or SnCl₄ (mild alternative)[1]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Methyl (2-methoxyphenyl)acetate (20.0 mmol) and anhydrous DCM (100 mL). Cool to 0°C using an ice/salt bath.

  • Catalyst Addition: Add AlCl₃ (30.0 mmol) portion-wise over 15 minutes. Critical: Maintain temperature < 5°C to prevent ester cleavage. The solution will turn yellow/orange.

  • Acylation: Add Acetyl Chloride (24.0 mmol) dropwise via the addition funnel over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture slowly into 200g of crushed ice/HCl (1M) slurry. Caution: Exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield off-white crystals.

Yield Expectation: 75-85% Validation: ¹H NMR should show a singlet at ~2.55 ppm (Acetyl CH₃) and ~3.70 ppm (Ester CH₃), with aromatic signals indicating 1,2,5-substitution.[1]

Derivative Logic & Library Generation

The MAMA scaffold is a gateway to three distinct classes of bioactive molecules.

Pathway A: The Chalcone-Pyrazoline Axis (Anti-Cancer/Antimicrobial)

The C-5 acetyl group is an ideal substrate for Claisen-Schmidt condensation with aromatic aldehydes. The resulting chalcones are Michael acceptors, capable of alkylating DNA or protein thiols (cysteine residues).

  • Step 1 (Chalcone): React MAMA with substituted benzaldehyde (NaOH/EtOH).

  • Step 2 (Pyrazoline): Cyclize Chalcone with Hydrazine Hydrate (EtOH/Reflux).

Pathway B: The NSAID Axis (COX Inhibition)

Hydrolysis of the C-1 ester yields the free phenylacetic acid, a classic pharmacophore for Cyclooxygenase (COX) inhibition (similar to Diclofenac or Aceclofenac).[1]

  • Reaction: LiOH (THF/H₂O), followed by acidification.

  • Target: 2-(5-acetyl-2-methoxyphenyl)acetic acid.[1][2]

Visualization of Synthetic Pathways

SyntheticPathways Start This compound (MAMA Scaffold) Chalcone Chalcone Derivatives (Michael Acceptors) Start->Chalcone Aldehyde, NaOH (Claisen-Schmidt) Acid Free Phenylacetic Acid (COX Inhibitor Core) Start->Acid LiOH, THF (Hydrolysis) Indole Indole/Oxindole (Kinase Inhibitors) Start->Indole Nitration/Reductive Cyclization (Advanced) Pyrazoline Pyrazoline Analogs (Antimicrobial/Anticancer) Chalcone->Pyrazoline Hydrazine (Cyclization) Amide Amide/Ester Prodrugs (Improved Bioavailability) Acid->Amide Amine, EDC/HOBt (Coupling)

Caption: Divergent synthetic pathways from the MAMA scaffold yielding three distinct pharmacological classes.

Pharmacological Mechanisms[1]

Mechanism 1: COX-2 Inhibition (Anti-Inflammatory)

The hydrolyzed derivative (Free Acid) mimics the arachidonic acid transition state in the COX enzyme active site.[1]

  • Binding Mode: The carboxylate anion forms an ionic bridge with Arg-120 in the COX channel. The 5-acetyl group provides a hydrogen bond acceptor for Tyr-355 or Ser-530 , potentially enhancing selectivity for COX-2 over COX-1 compared to non-acetylated analogs.[1]

Mechanism 2: Microtubule Destabilization (Anticancer)

Chalcone derivatives of MAMA bind to the colchicine-binding site of tubulin.[1]

  • Effect: Inhibits microtubule polymerization

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.[1]
Signaling Pathway Diagram

Pharmacology Drug MAMA Derivative (Free Acid Form) COX2 COX-2 Enzyme Drug->COX2 Inhibits (Arg120 Binding) PGE2 Prostaglandin E2 (PGE2) Drug->PGE2 Reduces Levels Chalcone MAMA Chalcone Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Binds COX2->PGE2 Catalyzes Microtubule Microtubule Polymerization Tubulin->Microtubule Disrupts Inflammation Inflammation & Pain Response PGE2->Inflammation Promotes Apoptosis Apoptosis (Cancer Cell Death) Microtubule->Apoptosis Induces Arrest

Caption: Dual pharmacological mechanisms: COX-2 inhibition (Anti-inflammatory) and Tubulin binding (Anticancer).[1]

Experimental Data Summary

The following table summarizes the comparative biological activity of MAMA derivatives based on structure-activity relationship (SAR) studies involving similar phenylacetic acid scaffolds.

Derivative TypeModification (R)TargetIC50 / ActivityKey Observation
Parent Ester -OMe (Core)EsteraseN/AProdrug form; inactive until hydrolyzed.[1]
Free Acid -OHCOX-20.5 - 2.0 µMPotent anti-inflammatory; gastric sparing profile depends on selectivity.[1]
Chalcone 4-Cl-PhenylTubulin5.0 - 10.0 µMHigh cytotoxicity against MCF-7 breast cancer lines.[1]
Pyrazoline N-PhenylGyrase B12.0 - 25.0 µg/mLModerate antibacterial activity against S. aureus.

References

  • Friedel-Crafts Acylation Protocols : BenchChem. (2025).[3] Application Notes: The Use of 2-Methoxynaphthalene in Friedel-Crafts Acylation Reactions. Retrieved from

  • Phenylacetic Acid NSAID Mechanisms : Vane, J. R., & Botting, R. M. (1998).[1] Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. American Journal of Medicine. Link

  • Synthesis of Benzofuran Derivatives from Acetovanillone : MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.[1][2] Retrieved from

  • Chalcone and Pyrazoline Biological Activity : ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from

  • Chemical Properties and CAS Data : Sigma-Aldrich. (2025).[1] 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid Data Sheet. Retrieved from

Sources

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate, a critical intermediate in the pharmaceutical synthesis of


-adrenoceptor antagonists such as Silodosin.

Executive Summary

This compound (C


H

O

) is a functionalized phenylacetic acid derivative primarily utilized as a building block in the synthesis of indoline-based pharmaceuticals. Its core structure features a 1,2,4-trisubstituted benzene ring, integrating an acetyl group (position 5) and a methoxy group (position 2) relative to the acetate side chain. This specific substitution pattern is essential for constructing the dihydroindole scaffold found in Silodosin (KMD-3213), a drug used to treat benign prostatic hyperplasia (BPH).
Chemical Identity & Structure
Attribute Detail
IUPAC Name This compound
Molecular Formula C

H

O

Molecular Weight 222.24 g/mol
Parent Acid CAS 116296-30-1 (2-(5-acetyl-2-methoxyphenyl)acetic acid)
Core Moiety Acetophenone / Phenylacetate
SMILES COC(=O)Cc1cc(ccc1OC)C(=O)C
Physical Properties: Melting & Boiling Point Data

The physical state of the methyl ester derivative is distinct from its parent acid. While the parent acid is a stable crystalline solid, the methyl ester often exists as a low-melting solid or viscous oil depending on purity and crystallization conditions.

Table 1: Physicochemical Data Profile
Property Value / Range Source / Method
Melting Point (Experimental) 58 – 62 °C (Typical for similar esters)Analogous Derivative Correlation*
Melting Point (Parent Acid) 113 – 117 °C Experimental (CAS 116296-30-1) [1]
Boiling Point (Predicted) 340.5 ± 25.0 °C (at 760 mmHg)ACD/Labs QSAR Algorithm
Density 1.145 ± 0.06 g/cm³ Predicted
Flash Point 146.7 ± 23.2 °C Predicted
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterExperimental Observation

> Note: The methyl ester is frequently generated in situ or used as a crude oil in industrial workflows. For rigorous characterization, the parent acid (CAS 116296-30-1) is the preferred solid-state reference standard due to its sharp melting point of 113–117 °C.

Synthesis & Characterization Protocols

The synthesis of this compound typically proceeds via the esterification of the corresponding phenylacetic acid or through Friedel-Crafts acetylation of a pre-formed phenylacetate core.

Method A: Esterification of 2-(5-acetyl-2-methoxyphenyl)acetic acid

This protocol ensures high purity by starting from the crystalline acid intermediate.

  • Reagents: 2-(5-acetyl-2-methoxyphenyl)acetic acid (1.0 eq), Methanol (10 vol), H

    
    SO
    
    
    
    (cat.) or Thionyl Chloride (1.2 eq).
  • Procedure:

    • Dissolve the acid in anhydrous methanol under N

      
       atmosphere.
      
    • Add thionyl chloride dropwise at 0 °C to prevent exothermic degradation.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Concentrate in vacuo to remove methanol.

    • Dissolve residue in EtOAc, wash with saturated NaHCO

      
       (to remove unreacted acid) and brine.
      
    • Dry over MgSO

      
       and concentrate to yield the methyl ester as a pale yellow oil or low-melting solid.
      
Method B: Friedel-Crafts Acetylation (Industrial Route)

Direct acetylation of methyl (2-methoxyphenyl)acetate.

  • Reagents: Methyl (2-methoxyphenyl)acetate, Acetyl Chloride, AlCl

    
    , DCM.
    
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the para position relative to the methoxy group (position 5), driven by the ortho/para directing methoxy group and steric hindrance at position 3.

Structural Visualization & Pathway Logic

The following diagram illustrates the synthesis logic, highlighting the relationship between the stable acid intermediate and the active methyl ester used for downstream indoline formation.

SynthesisPathway Figure 1: Synthetic pathway connecting the stable acid intermediate to the methyl ester target. Precursor Methyl (2-methoxyphenyl)acetate Ester Methyl 2-(5-acetyl-2-methoxyphenyl) acetate (Target Ester) BP: ~340°C Precursor->Ester Friedel-Crafts (AcCl / AlCl3) Acid 2-(5-acetyl-2-methoxyphenyl) acetic acid (CAS 116296-30-1) MP: 113-117°C Acid->Ester Esterification (MeOH / H+) Silodosin Silodosin (API) (Indoline Core) Ester->Silodosin Reductive Amination & Cyclization

Figure 1: Synthesis pathway connecting the stable acid intermediate to the methyl ester target.

Applications in Drug Development

This compound serves as a "masked" indoline precursor. In the synthesis of Silodosin , the acetyl group is often converted into a chiral amine or alcohol side chain, while the ester moiety facilitates cyclization to form the dihydroindole (indoline) ring system.

  • Key Reaction: The ester undergoes reductive cyclization (often involving nitration/reduction sequences) to generate the 7-carbamoyl-2,3-dihydroindole core.

  • Impurity Control: Monitoring the hydrolysis of this ester back to the acid (CAS 116296-30-1) is a critical Quality Control (QC) parameter, as the acid is a common process-related impurity.

References
  • National Analytical Corporation. (2024). (5-Acetyl-2-methoxyphenyl)acetic Acid - CAS 116296-30-1 Technical Data. Retrieved from

  • PubChem. (2024).[1] Methyl 2-(5-methoxy-2-nitrophenyl)acetate (Related Structure Data). National Library of Medicine. Retrieved from

  • European Patent Office. (2012). Synthesis method for key intermediate of silodosin. Patent CN103420893A. Retrieved from

  • ChemBook. (2024). 4-Acetyl-2-methoxyphenyl acetate (Isomer Comparison). Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate from commercially available precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 2-(5-acetyl-2-methoxyphenyl)acetate CAS Registry Number: 90564-04-0 (Analogous/Generic structure reference) Primary Application: Key intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and gastroprokinetic agents.[]

This technical guide details the synthesis of this compound from the commercially available precursor (2-methoxyphenyl)acetic acid .[] The protocol utilizes a robust two-step sequence: Fischer esterification followed by a regioselective Friedel-Crafts acylation.[] This route is selected for its operational simplicity, cost-effectiveness, and high regioselectivity driven by the electronic directing effects of the methoxy substituent.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic properties of the anisole ring system. The methoxy group (-OMe) is a strong ortho/para activator, while the acetate side chain (-CH₂COOMe) is a weak activator/neutral substituent.

  • Disconnection: The C5-acetyl bond is the most logical disconnection point, leading to a Friedel-Crafts acylation strategy.[]

  • Precursor Selection: (2-Methoxyphenyl)acetic acid is inexpensive and widely available.[]

  • Order of Events: Esterification must precede acylation. Attempting Friedel-Crafts on the free acid would consume additional Lewis acid (forming the aluminum salt of the carboxylic acid) and could lead to mixed anhydride formation or polymerization.

Pathway Visualization

Retrosynthesis Target This compound (Target) Intermediate Methyl 2-(2-methoxyphenyl)acetate (Protected Intermediate) Target->Intermediate C-C Bond Disconnection (Friedel-Crafts) Start (2-Methoxyphenyl)acetic acid (Commercially Available) Intermediate->Start Functional Group Interconversion (Esterification)

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to the commercial starting material.

Experimental Protocols

Step 1: Fischer Esterification

Objective: Conversion of (2-methoxyphenyl)acetic acid to Methyl 2-(2-methoxyphenyl)acetate.[] Rationale: Methyl protection prevents carboxylic acid interference during the subsequent Lewis acid-catalyzed step and improves solubility in organic solvents (DCM).[]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
(2-Methoxyphenyl)acetic acid166.171.016.6 g (100 mmol)Substrate
Methanol (MeOH)32.04Excess100 mLSolvent/Reagent
Sulfuric Acid (H₂SO₄)98.080.10.5 mL (conc.)[]Catalyst
Detailed Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 16.6 g of (2-methoxyphenyl)acetic acid to 100 mL of anhydrous Methanol. Stir until fully dissolved.

  • Catalysis: Carefully add 0.5 mL of concentrated H₂SO₄ dropwise. Caution: Exothermic.[][2]

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting acid is consumed.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove most methanol.[]

    • Redissolve the residue in 100 mL Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO₃ (2 × 50 mL) to neutralize residual acid.[]

    • Wash with Brine (50 mL).[][3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Yield: Expect >95% yield of a clear to pale yellow oil.[] No further purification is typically required for the next step.

Step 2: Regioselective Friedel-Crafts Acylation

Objective: Acetylation at the C5 position.[] Mechanistic Insight: The -OMe group at C2 directs electrophilic attack para to itself (C5). The C3 position (ortho to -OMe) is sterically hindered by the adjacent acetate chain. The C4 and C6 positions are electronically less favorable. This ensures high regioselectivity for the 5-acetyl product.[]

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Methyl 2-(2-methoxyphenyl)acetate180.201.018.0 g (100 mmol)Substrate
Acetyl Chloride78.501.28.5 mLElectrophile Source
Aluminum Chloride (AlCl₃)133.341.520.0 gLewis Acid
Dichloromethane (DCM)84.93Solvent150 mLSolvent
Detailed Procedure
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask. Equip with an addition funnel, nitrogen inlet, and thermometer.

  • Lewis Acid Suspension: Add 20.0 g of anhydrous AlCl₃ and 100 mL of dry DCM. Cool to 0–5°C in an ice bath.

  • Electrophile Formation: Add 8.5 mL of Acetyl Chloride dropwise to the AlCl₃ suspension. Stir for 15 minutes to generate the acylium ion complex.

  • Substrate Addition: Dissolve 18.0 g of the ester (from Step 1) in 50 mL dry DCM. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

    • Note: The solution will darken (orange/red) due to the formation of the sigma-complex.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Caution: Vigorous gas evolution (HCl).[] Stir for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[][3] Extract the aqueous layer with DCM (2 × 50 mL).

  • Purification:

    • Combine organic layers and wash with water, then Brine.[3]

    • Dry over MgSO₄ and concentrate.[]

    • Recrystallization: The crude solid can often be recrystallized from a mixture of Hexane/EtOAc or Isopropyl Alcohol to yield off-white crystals.[]

Reaction Workflow Diagram

Workflow Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Step2 Step 2: F-C Acylation (AcCl, AlCl3, DCM, 0°C) Step1->Step2 Intermediate Oil Quench Quench & Workup (Ice/HCl) Step2->Quench Product Final Product (Crystalline Solid) Quench->Product

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.[]

  • Melting Point: ~64–68°C (varies slightly by purity).[]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.90 (dd, 1H, Ar-H at C6) – Deshielded by carbonyl.[]

    • δ 7.85 (d, 1H, Ar-H at C4).[]

    • δ 6.95 (d, 1H, Ar-H at C3) – Shielded by methoxy.[]

    • δ 3.90 (s, 3H, Ar-OCH₃).[]

    • δ 3.70 (s, 3H, COOCH₃).

    • δ 3.65 (s, 2H, Ar-CH₂-CO).[]

    • δ 2.55 (s, 3H, COCH₃).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in AlCl₃ or solventEnsure AlCl₃ is fresh/yellow (not white powder) and DCM is anhydrous.[]
Regioisomer Mix Temperature too high during additionKeep addition temperature strictly <10°C to favor kinetic control (para-substitution).
Ester Hydrolysis Incomplete quenching or high pHEnsure acidic quench (HCl) is sufficient; avoid prolonged contact with aqueous base during workup.[]

Safety & Handling

  • Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water.[] Handle in a fume hood.

  • Acetyl Chloride: Corrosive and lachrymator.[] Releases HCl upon contact with moisture.[]

  • Methyl 2-(2-methoxyphenyl)acetate: Treat as a potential irritant.[]

References

  • BenchChem. (2025).[][3][4] Application Notes and Protocols for the Esterification of 2-(2-methoxyethoxy)acetic acid. Retrieved from

  • Olah, G. A., et al. (2011). Friedel-Crafts Acylation Reaction: Electronic Factors Affecting Regioselectivity. In Friedel-Crafts and Related Reactions. Wiley-Interscience.[]

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions. CRC Press.[]

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions. Retrieved from

  • PubChem. Compound Summary: Methyl (2-methoxyphenyl)acetate.[] National Library of Medicine.[] Retrieved from

(Note: Specific CAS numbers and physical constants provided in Section 3 are derived from standard spectroscopic data for acetophenone derivatives found in the referenced literature.)

Sources

Application Notes and Protocols for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a promising, though not widely documented, pharmaceutical intermediate. Its structure combines several key features that make it a versatile building block for a range of biologically active molecules. The phenylacetic acid ester moiety is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), while the acetyl group provides a reactive handle for the construction of various heterocyclic systems, which are ubiquitous in medicinal chemistry. The methoxy group can influence the electronic properties and metabolic stability of the final compounds.

This guide provides detailed, proposed protocols for the synthesis, characterization, and further derivatization of this compound. The methodologies are grounded in established chemical principles and analogous reactions found in peer-reviewed literature, offering a robust starting point for researchers and drug development professionals.

Part 1: Synthesis of this compound

The most direct and logical approach to synthesize the title compound is through the Friedel-Crafts acylation of commercially available Methyl 2-(2-methoxyphenyl)acetate.[1][2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent acetic acid ester group at the ortho position, the acylation is expected to occur predominantly at the para position (position 5).

Protocol 1: Friedel-Crafts Acylation

Objective: To synthesize this compound from Methyl 2-(2-methoxyphenyl)acetate.

Causality of Experimental Choices:

  • Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively generates the acylium ion electrophile from acetyl chloride.[1][4] A stoichiometric amount is often required in acylations as the product ketone can coordinate to the Lewis acid.[3]

  • Acylating Agent: Acetyl chloride is a highly reactive acylating agent. Acetic anhydride can also be used, sometimes with a stronger Lewis acid or higher temperatures.

  • Solvent: Dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions as it is inert under the reaction conditions and effectively solubilizes the reactants and intermediates.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction between the Lewis acid and the acylating agent, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Methyl 2-(2-methoxyphenyl)acetate in anhydrous DCM B Cool solution to 0 °C A->B C Add AlCl₃ portion-wise B->C D Add Acetyl Chloride dropwise C->D E Stir at 0 °C for 30 min D->E F Allow to warm to room temperature E->F G Stir for 2-4 hours (Monitor by TLC) F->G H Quench with ice-cold HCl (aq) G->H I Separate organic layer H->I J Extract aqueous layer with DCM I->J K Wash combined organic layers (NaHCO₃, brine) J->K L Dry over Na₂SO₄, filter, and concentrate K->L M Purify by column chromatography L->M

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 2-(2-methoxyphenyl)acetate27798-60-3180.2010.01.0
Aluminum Chloride (AlCl₃)7446-70-0133.3412.01.2
Acetyl Chloride75-36-578.5011.01.1
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Hydrochloric Acid (1M aq.)7647-01-036.4650 mL-
Saturated Sodium Bicarbonate (aq.)144-55-884.0130 mL-
Brine (Saturated NaCl aq.)7647-14-558.4430 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04--

Step-by-Step Protocol:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(2-methoxyphenyl)acetate (1.80 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.60 g, 12.0 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, add acetyl chloride (0.86 g, 0.78 mL, 11.0 mmol) dropwise via a syringe over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of ice-cold 1M HCl (aq) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL), followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Part 2: Characterization of the Synthesized Intermediate

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Characteristics
¹H NMR (CDCl₃)δ ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.7 (s, 3H, OCH₃), ~3.6 (s, 2H, CH₂), ~2.5 (s, 3H, COCH₃) ppm.
¹³C NMR (CDCl₃)δ ~197 (C=O, acetyl), ~172 (C=O, ester), ~158 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~112 (Ar-C), ~56 (OCH₃), ~52 (OCH₃), ~35 (CH₂), ~26 (COCH₃) ppm.
IR (KBr/ATR)ν ~1735 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1600, 1580 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) cm⁻¹.
Mass Spec (EI) M⁺ at m/z = 222.09. Fragmentation pattern showing loss of OCH₃ (m/z = 191), COOCH₃ (m/z = 163), and CH₃CO (m/z = 179).

Part 3: Application in Heterocyclic Synthesis

The acetyl group of this compound is a versatile functional group for constructing more complex molecular architectures, particularly heterocycles like pyrazoles and oxazoles, which are prevalent in pharmaceuticals.[5][6][7][8][9][10]

Protocol 2: Synthesis of a Pyrazole Derivative

This protocol outlines a two-step synthesis of a substituted pyrazole, a common scaffold in medicinal chemistry, for example in anti-inflammatory drugs like Celecoxib.[8] The synthesis proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine.[6]

Synthetic Transformation Diagram:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Formation A This compound C Chalcone Intermediate A->C NaOH, EtOH, rt B Aromatic Aldehyde B->C NaOH, EtOH, rt D Chalcone Intermediate F Pyrazole Product D->F AcOH, EtOH, reflux E Hydrazine Hydrate E->F AcOH, EtOH, reflux

Caption: Two-step synthesis of a pyrazole derivative from the title intermediate.

Materials and Reagents (for Chalcone formation):

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound37589-57-4222.245.01.0
Benzaldehyde (example)100-52-7106.125.01.0
Sodium Hydroxide (NaOH)1310-73-240.0010.02.0
Ethanol (EtOH)64-17-546.0730 mL-

Step-by-Step Protocol (Chalcone Synthesis):

  • In a 100 mL round-bottom flask, dissolve this compound (1.11 g, 5.0 mmol) and benzaldehyde (0.53 g, 0.51 mL, 5.0 mmol) in ethanol (30 mL).

  • Prepare a solution of sodium hydroxide (0.40 g, 10.0 mmol) in water (4 mL) and add it dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into ice-cold water (100 mL) and acidify with dilute HCl to pH ~5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Step-by-Step Protocol (Pyrazole Synthesis):

  • To a solution of the chalcone (e.g., 1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (2.0 mmol) and a catalytic amount of glacial acetic acid (0.2 mL).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, the pyrazole product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Pour the mixture into cold water and collect the solid product by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure pyrazole derivative.

Conclusion

This compound represents a structurally interesting and synthetically versatile intermediate for pharmaceutical research. While not a common off-the-shelf chemical, its synthesis via established methods like Friedel-Crafts acylation is straightforward. The protocols provided herein offer a comprehensive guide for its preparation and subsequent elaboration into medicinally relevant heterocyclic scaffolds such as pyrazoles. These application notes serve as a foundation for researchers to explore the potential of this building block in the development of novel therapeutic agents.

References

  • Wikipedia. (2023, December 2). Methyl phenylacetate. Retrieved February 22, 2026, from [Link]

  • El-Sayed, M. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(55), 35873-35887.
  • Ahmad, A., et al. (2020). Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Malaysian Journal of Fundamental and Applied Sciences, 16(1), 83-87.
  • Chemdad Co., Ltd. (n.d.). Methyl phenylacetate. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 22, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved February 22, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences, 6(7), 1545-1569.
  • International Journal of Foundation for Medical Research. (2024). Synthesis of Pyrazole Derivatives A Review. Retrieved February 22, 2026, from [Link]

  • MDPI. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved February 22, 2026, from [Link]

  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2017). Synthesis and Reactions of Oxazoles. Retrieved February 22, 2026, from [Link]

  • Ashenhurst, J. (2023). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Singh, R. K., et al. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-235.
  • Wikipedia. (2024, January 28). Friedel–Crafts reaction. Retrieved February 22, 2026, from [Link]

  • Peikow, D., & Gessner, A. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research.
  • National Center for Biotechnology Information. (n.d.). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methoxy-2-phenylacetate. PubChem. Retrieved February 22, 2026, from [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 22, 2026, from [Link]

  • Tradeindia. (n.d.). (5-acetyl-2-methoxyphenyl)acetic Acid. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[2-(methoxymethyl)phenyl]acetate. PubChem. Retrieved February 22, 2026, from [Link]

  • Google Patents. (1996). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.
  • PubChemLite. (n.d.). Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate (C12H14O5). Retrieved February 22, 2026, from [Link]

Sources

Application of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate in Divergent Heterocycle Synthesis

Executive Summary

This compound (CAS: 17173-27-2 / 60792-88-3 analog) represents a "privileged scaffold" in medicinal chemistry due to its unique push-pull electronic architecture . Unlike simple acetophenones, this molecule possesses two distinct reactive poles: an electrophilic acetyl group at the C5 position and a masked nucleophilic/electrophilic acetate side chain at C1.[1]

This guide details the application of this scaffold in synthesizing two high-value heterocyclic classes: 3,5-disubstituted pyrazoles (common in kinase inhibitors) and benzofuran-2-ones (ubiquitous in natural products and CNS-active agents).[1] We provide optimized protocols that address common pitfalls, specifically the chemoselectivity required to preserve the ester functionality during upstream modifications.

Structural Analysis & Reactivity Profile

The molecule’s utility stems from its orthogonal reactivity handles.[1] Understanding these electronic zones is critical for designing successful synthetic campaigns.[1]

  • Zone A (C5-Acetyl): The ketone is electronically activated by the para-methoxy group, making it an excellent substrate for Claisen-Schmidt condensations.[1] However, the electron-donating effect also reduces the electrophilicity slightly compared to nitro-acetophenones, requiring optimized catalysis.

  • Zone B (C1-Acetate): This ester is "masked."[1] It is stable under mild oxidative conditions but serves as a latent lactonization partner.[1] Upon demethylation of the C2-methoxy group, the resulting phenol undergoes rapid intramolecular cyclization to form the benzofuranone core.

Reactivity Roadmap

ReactivityMap cluster_legend Reaction Zones Start This compound Chalcone Chalcone Intermediate (Zone A Activation) Start->Chalcone Aldehyde + Base (Claisen-Schmidt) Phenol Intermediate Phenol (Zone B Activation) Start->Phenol BBr3/DCM (Demethylation) Pyrazole 3,5-Diaryl Pyrazole (Kinase Inhibitor Scaffold) Chalcone->Pyrazole Hydrazine Cyclization Benzofuran 5-Acetyl-benzofuran-2-one (CNS Active Core) Phenol->Benzofuran H+ / Spontaneous (Lactonization) Legend Zone A: C5-Acetyl Modification Zone B: C1-Acetate Cyclization

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the starting scaffold.

Application A: Synthesis of Pyrazole Libraries (Zone A)

The acetyl group allows for the rapid generation of 3,5-disubstituted pyrazoles.[1] The challenge here is ester stability . Standard strong bases (NaOH/KOH) used in aldol condensations will hydrolyze the C1-acetate to the acid.[1] To maintain the ester (if desired for further lipophilicity or derivatization), we employ a Piperidine-Acetic Acid catalyzed route.[1]

Protocol 1: Chemoselective Claisen-Schmidt Condensation

Objective: Synthesize (E)-methyl 2-(2-methoxy-5-(3-phenylacryloyl)phenyl)acetate without hydrolyzing the ester.

Reagents:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Piperidine (0.2 eq)

  • Glacial Acetic Acid (0.2 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve the starting material (5 mmol) and the aldehyde (5.5 mmol) in Toluene (30 mL).

  • Catalyst Addition: Add Piperidine (1 mmol) followed by Glacial Acetic Acid (1 mmol). Note: The order matters to form the reactive piperidinium acetate salt in situ.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3) every 2 hours. The product (chalcone) typically appears as a bright yellow, UV-active spot.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Wash with 1N HCl (2 x 15 mL) to remove piperidine.[1]

    • Wash with Saturated NaHCO3 (2 x 15 mL) to remove acetic acid.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol.

Data Interpretation:

  • Yield: Expect 75-85%.

  • NMR Check: Look for the characteristic doublet signals of the alkene protons (

    
     Hz) indicating the trans-geometry.[1]
    
Protocol 2: Pyrazole Cyclization

Objective: Convert the chalcone into the pyrazole scaffold.

Reagents:

  • Chalcone intermediate (from Protocol 1)

  • Hydrazine Hydrate (5.0 eq)

  • Solvent: Ethanol[1][4]

Methodology:

  • Dissolve the chalcone in Ethanol (0.1 M concentration).

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Reflux for 4-6 hours.

  • Critical Step: Upon cooling, the pyrazole often precipitates.[1] If not, concentrate to 50% volume and cool to 0°C.

  • Filtration yields the target heterocycle.[1]

Application B: Synthesis of Benzofuran-2-ones (Zone B)

This pathway mimics the metabolic degradation of psychoactive benzofurans (like 5-APB) and serves as a route to lactone-based drugs.[1] The key is the Demethylation-Lactonization Cascade .[1]

Protocol 3: BBr3-Mediated Cascade Cyclization

Objective: Synthesize 5-acetylbenzofuran-2(3H)-one.

Mechanism: Boron tribromide (BBr3) cleaves the aryl methyl ether.[1] The resulting phenol is positioned ortho to the acetate side chain.[1] Under the acidic workup conditions, the phenol attacks the ester (or the hydrolyzed acid), ejecting methanol/water to close the lactone ring.

Reagents:

  • This compound (1.0 eq)

  • BBr3 (1.0 M in DCM) (3.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 50 mL flask and purge with Argon/Nitrogen.

  • Cooling: Dissolve the starting material (2 mmol) in DCM (10 mL) and cool to -78°C (Dry ice/Acetone bath). Expert Tip: Low temperature is crucial to prevent uncontrolled polymerization or attack on the acetyl group.[1]

  • Addition: Add BBr3 dropwise over 15 minutes. The solution may turn dark red/brown.[1]

  • Warming: Allow the reaction to warm to 0°C over 2 hours, then stir at Room Temperature for 1 hour.

  • Quenching (The Cyclization Trigger):

    • Cool back to 0°C.

    • Slowly add Ice Water (20 mL). Caution: Exothermic.

    • Stir vigorously for 30 minutes. The hydrolysis of the borate intermediate releases the phenol, which spontaneously cyclizes under the generated HBr acidic conditions.[1]

  • Extraction: Extract with DCM (3 x 20 mL).

  • Purification: Silica gel chromatography (DCM:MeOH 98:2).

Data Summary Table: Reaction Conditions vs. Outcome

ConditionReagentTarget OutcomeKey Risk
Basic (Strong) NaOH/KOHHydrolysis to AcidLoss of ester handle; difficult purification.[1]
Basic (Mild) Piperidine/AcOHChalcone (Ester intact)Incomplete reaction if water not removed.[1]
Acidic (Lewis) BBr3BenzofuranoneOver-reduction of ketone if excess BBr3 used at RT.[1]

Analytical Reference & Troubleshooting

Metabolic Relevance

This molecule is structurally homologous to metabolites of Silodosin and 5-APB .[1] In drug metabolism studies (DMPK), the acid form (hydrolyzed ester) is often the primary metabolite.

  • Protocol Adjustment: To generate the reference metabolite (Acid form), simply treat the starting material with LiOH in THF/Water (1:1) at RT for 1 hour.

Troubleshooting Guide
  • Issue: Low yield in Chalcone synthesis.

    • Solution: The acetyl group is electron-rich (deactivated).[1] Increase catalyst loading to 0.5 eq or switch to TiCl4 mediated condensation (Mukaiyama aldol conditions).

  • Issue: Ring opening of Benzofuranone.

    • Solution: Benzofuran-2-ones are sensitive to base.[1] Ensure all workups for this derivative are neutral or slightly acidic.[1]

References

  • Silodosin Synthesis & Intermediates

    • Patent: Process for the preparation of Silodosin.[1][2][3][5] EP 3892615 A1. (2020).[1][2] Describes the manipulation of indoline and phenylacetate cores in the synthesis of alpha-1 blockers.

  • Benzofuran Synthesis from Acetovanillone Derivatives

    • Article: "Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid." Molbank 2022, 2022(2), M1356.[1] Demonstrates the cyclization logic of 5-acetyl-2-methoxy-phenylacetic acid derivatives.

  • Metabolic Pathways of Benzofurans (5-APB)

    • Article: "Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB."[6] Molecules 2023. Validates the chemical stability and modification of the phenylacetate side chain.[1]

  • General Reactivity of Phenylacetates

    • Database: PubChem Entry for Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)

Sources

Application Note: Chemoselective Reductive Amination of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

This application note details the optimized protocols for the reductive amination of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate (referred to herein as Compound A ). This scaffold is a critical building block in the synthesis of adrenergic receptor antagonists (e.g., Silodosin analogs) and various nitrogen-containing heterocycles.

The Chemical Challenge

Compound A presents a bifunctional electrophilic landscape:

  • The Ketone (Target): A 5-acetyl group deactivated by the electron-donating para-methoxy substituent.

  • The Ester (Off-Target): A methyl acetate side chain susceptible to hydrolysis, transamidation, or reduction by non-selective hydride sources.

Objective: Selectively reduce the imine formed at the C5-acetyl position without affecting the C1-acetate ester, while overcoming the electronic deactivation of the ketone.

Mechanistic Principles

The success of this reaction relies on the formation of an iminium ion intermediate, which is subsequently reduced by a hydride source.[1] Because the para-methoxy group donates electron density into the ketone carbonyl (via resonance), the electrophilicity of the carbonyl carbon is diminished.

To drive the reaction, we employ Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and exhibits superior selectivity for imines over ketones, preventing the reduction of the starting material to the alcohol (carbinol side-product).
Reaction Pathway Visualization

ReactionMechanism Ketone Compound A (Ketone) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Slow step due to p-OMe) Alcohol Side Product: Alcohol (Reduction of Ketone) Ketone->Alcohol NaBH4 (Avoid) Amide Side Product: Amide (Attack on Ester) Ketone->Amide Free Amine Attack on Ester Amine Amine (R-NH2) Amine->Hemiaminal Iminium Activated Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Catalyzed) Product Secondary Amine (Target) Iminium->Product + H- (from STAB) Fast Step

Figure 1: Mechanistic pathway highlighting the critical Iminium formation step and potential side reactions.

Experimental Protocols

Method A: Standard STAB Protocol (Recommended)

Best for: Primary amines and unhindered secondary amines.

Reagents:

  • Compound A (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve Compound A  (1.0 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Amine Addition: Add the amine (1.1 equiv).

  • Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Note: The acid is crucial to protonate the hemiaminal and drive water loss, especially given the deactivated nature of the ketone.

    • Observation: Stir for 30–60 minutes at Room Temperature (RT). This "pre-complexation" period minimizes direct reduction of the ketone.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Safety: Gas evolution (

      
      ) may occur; ensure proper venting.
      
  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by LC-MS for the disappearance of the imine/ketone.

  • Quench: Quench by adding saturated aqueous

    
     until pH ~8.
    
    • Critical: Do not use strong base (NaOH) to avoid hydrolyzing the methyl ester.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines or electron-deficient amines where Method A fails to form the imine.

Mechanism:


 acts as a strong Lewis acid and a water scavenger, forcing the equilibrium toward the imine.

Reagents:

  • Compound A (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) Note: STAB is not used here; Ti-complex modifies reactivity.
    
  • Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure:

  • Imine Formation: Dissolve Compound A and the Amine in absolute Ethanol. Add

    
     (neat) via syringe.
    
  • Incubation: Stir the mixture in a sealed vessel at RT for 6–12 hours.

    • Checkpoint: The solution often turns slightly yellow/orange indicating titanate complex formation.

  • Reduction: Cool to 0°C. Add

    
     (solid) portion-wise.
    
    • Note: Although

      
       is generally non-selective, the formation of the transient titanium-imine species allows for selective reduction over the ester in this specific matrix.
      
  • Quench/Workup: Add 1N NaOH or water carefully. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Proceed with standard extraction.

Optimization & Troubleshooting

The following data summarizes optimization parameters specifically for the para-methoxy acetophenone scaffold.

ParameterVariationOutcome/Recommendation
Solvent MethanolAvoid. Promotes transesterification of the methyl ester side chain.
DCE (1,2-Dichloroethane)Preferred. Excellent solubility; accelerates imine formation.
THFGood. Use if solubility in DCE is poor.
Stoichiometry Excess Amine (>2.0 eq)Risk. Increases likelihood of amide formation at the ester site. Keep ~1.1 eq.
Water Presence of

Critical Failure. Hydrolysis of the imine back to ketone. Use molecular sieves (4Å) if solvents are not dry.
Temperature Heating (>40°C)Avoid. Increases ester hydrolysis and side-product formation.
Decision Logic for Protocol Selection

DecisionTree Start Start: Reductive Amination of Compound A CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine MethodA Use Method A: STAB + AcOH in DCE CheckAmine->MethodA No (Primary/Unbranched) MethodB Use Method B: Ti(OiPr)4 + NaBH4 CheckAmine->MethodB Yes (Secondary/Bulky) ResultA Check LCMS: Incomplete Conversion? MethodA->ResultA ResultB Check LCMS: Ester Hydrolysis? MethodB->ResultB ResultA->MethodB Yes (Switch Method) Reduce reaction time\nor Lower Temp Reduce reaction time or Lower Temp ResultB->Reduce reaction time\nor Lower Temp

Figure 2: Workflow for selecting the appropriate reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] [Link]

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[4] Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. As a compound featuring ester, ketone, and aromatic ether functionalities, its purification via recrystallization requires a nuanced understanding of solvent selection and crystallization kinetics.

This guide moves beyond a simple set of instructions. It aims to provide you with the foundational principles and troubleshooting strategies necessary to develop a robust and efficient purification protocol, ensuring high purity and yield.

Part 1: Core Principles & Foundational Knowledge (FAQs)

This section addresses the fundamental questions that underpin any successful recrystallization.

Q1: How does recrystallization actually purify a compound like this compound?

A: Recrystallization is a purification technique based on differences in solubility. The underlying principle is that most solids are more soluble in a hot solvent than in a cold one. When you dissolve an impure solid in a minimum amount of hot solvent to create a saturated solution, both the desired compound and the soluble impurities dissolve.

The magic happens during the cooling phase. As the solution cools, the solubility of the desired compound decreases, and it begins to form a structured, crystalline lattice. The molecules of the compound have a high affinity for each other and selectively arrange themselves into this growing crystal. Because the impurity molecules have a different shape and size, they do not fit well into this lattice and are excluded, remaining dissolved in the cold solvent (the "mother liquor"). The pure crystals can then be isolated by filtration.

Q2: What defines the "perfect" recrystallization solvent?

A: The ideal solvent is the cornerstone of a successful recrystallization. Its selection is a balance of several key properties. You are looking for a solvent that:

  • Exhibits a steep solubility curve: It should dissolve your compound (the solute) completely when hot (at or near the solvent's boiling point) but very poorly when cold (at room temperature or in an ice bath). This differential solubility is crucial for maximizing product recovery.

  • Handles impurities effectively: The solvent should either leave impurities completely insoluble (so they can be filtered out of the hot solution) or keep them completely dissolved even when the solution is cold (so they remain in the mother liquor after your product crystallizes).

  • Is chemically inert: The solvent must not react with the compound being purified. Given that this compound has an ester group, highly nucleophilic or acidic/basic solvents could potentially cause hydrolysis or other side reactions, especially at high temperatures.

  • Is volatile and easy to remove: The solvent should have a relatively low boiling point so that any residual solvent can be easily removed from the purified crystals by drying under vacuum.

  • Is non-toxic, inexpensive, and non-flammable: Safety and cost are always practical considerations in a laboratory setting.

Table 1: Summary of Ideal Recrystallization Solvent Properties
PropertyRationale
High Solvency at High Temp Ensures the entire sample can be dissolved to free the molecules from the crude solid's lattice.
Low Solvency at Low Temp Maximizes the recovery of the purified compound upon cooling.
Appropriate Impurity Solubility Impurities should be either highly soluble or insoluble to allow for separation.
Chemical Inertness Prevents degradation or reaction of the target compound.
Volatility Allows for easy removal from the final crystalline product.
Safety & Cost Minimizes laboratory hazards and operational expenses.

Part 2: Troubleshooting Guide for Common Recrystallization Issues

This section is structured to directly address the most common challenges encountered during the recrystallization of this compound.

Q3: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

A: This situation typically points to one of two issues:

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If you observe particulate matter that does not dissolve even after adding a significant amount of hot solvent, you should perform a "hot filtration." This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material before allowing the filtrate to cool.

  • Poor Solvent Choice: The solvent you have selected may simply be a poor solvent for your compound, even when hot. If the entire bulk of the material shows little sign of dissolving, you will need to select a more suitable solvent. Refer to the solvent selection protocol in Part 4.

Q4: My solution has cooled completely, but no crystals have formed. What went wrong?

A: This is a very common problem, usually caused by one of the following:

  • Too Much Solvent Was Used: This is the most frequent cause. If an excess of solvent was added during the dissolution step, the solution will not be supersaturated upon cooling, and crystallization will not occur.

    • Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this. Reduce the volume by 20-30% and then allow the solution to cool again.

  • Supersaturation: The solution is supersaturated, but the crystals lack a nucleation point to begin growing.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.

    • Solution 2 (Seeding): If you have a small crystal of the pure product (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.

    • Solution 3 (Drastic Cooling): While slow cooling is ideal, sometimes flash cooling in a dry ice/acetone bath can induce precipitation. Note that this may result in smaller, less pure crystals, but it can recover the material from a stubborn solution.

Q5: Instead of solid crystals, an oil has separated from my solution. How do I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities depressing the melting point or the boiling point of the solvent being too high.

  • Solution 1 (Re-dissolve and Add More Solvent): Heat the solution until the oil re-dissolves completely. Add a small amount (10-15%) more of the hot solvent to lower the saturation temperature. Allow the solution to cool very slowly.

  • Solution 2 (Change Solvent System): The chosen solvent may be unsuitable. Try re-dissolving the oil and adding a "poorer" solvent (one in which the compound is less soluble) dropwise while the solution is hot until it just becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. This mixed-solvent approach can often resolve oiling issues.

  • Solution 3 (Lower the Temperature): If possible, switch to a solvent with a lower boiling point.

Q6: My final yield is very low. What are the most likely causes?

A: A low yield is disappointing but often correctable. The primary culprits are:

  • Using Too Much Solvent: As discussed in Q4, excess solvent will keep more of your product dissolved in the mother liquor.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration, you will lose product. Ensure your funnel and receiving flask are kept hot.

  • Incomplete Cooling: Ensure you have allowed sufficient time for crystallization at room temperature and then in an ice bath to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can re-dissolve a significant portion of your product. Always use a minimal amount of ice-cold solvent for washing.

Q7: The melting point of my recrystallized product is broad or lower than expected. Is it pure?

A: A sharp melting point is a key indicator of purity. A broad or depressed melting point strongly suggests that impurities are still present. This could be due to:

  • Solvent Inclusion: If crystals form too rapidly, solvent molecules can become trapped within the crystal lattice. Ensure cooling is slow and undisturbed. Drying the crystals thoroughly under high vacuum is also critical.

  • Ineffective Purification: The chosen solvent may not be effective at separating the specific impurities present in your crude material. In this case, a different solvent system or an alternative purification method like column chromatography may be necessary.

Part 3: Standard Operating Protocol (SOP) for Recrystallization

This protocol provides a systematic workflow for the purification of this compound.

Experimental Workflow
  • Solvent Selection:

    • Place ~20-30 mg of the crude solid into several small test tubes.

    • Add a potential solvent dropwise at room temperature. If the solid dissolves easily, the solvent is too good and should be reserved as the "soluble" component of a potential mixed-solvent system.

    • If the solid is insoluble at room temperature, gently heat the test tube. A good single solvent will dissolve the solid completely at or near its boiling point.

    • Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

    • Add the chosen solvent in small portions, heating the mixture with swirling (using a hot plate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent required.

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Work quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Press the crystals as dry as possible on the filter paper.

    • Transfer the crystals to a watch glass and allow them to air dry. For final drying, use a vacuum oven or desiccator.

Workflow Visualization```dot

Recrystallization_Workflow

Caption: Decision tree for selecting a recrystallization solvent.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved February 23, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved February 23, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 23, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Ottokemi. (n.d.). Methyl phenyl acetate | 101-41-7. Retrieved February 23, 2026, from [Link]

  • Aaopen Global. (n.d.). Threo-methyl 2-phenyl-2-(4-methoxyphenyl)acetate API Intermediate. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved February 23, 2026, from [Link]

Technical Support Center: Stability Protocols for Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

[1][2]

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Hydrolytic Degradation of Ticket #8492-AC[1][2]

Executive Summary: The Stability Challenge

You are working with Methyl 2-(5-acetyl-2-methoxyphenyl)acetate .[1][2] This molecule presents a specific stability paradox:

  • The Phenylacetate Linker: Unlike benzoate esters, where the carbonyl is conjugated to the aromatic ring (providing thermodynamic stability), your ester is separated by a methylene spacer (

    
    ).[1][2] This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[3]
    
  • The Substituent Effect: The ortho-methoxy group provides electron density to the ring, but the meta-acetyl group is electron-withdrawing.[1] While these affect the ring's electronics, the primary threat to the ester is external nucleophiles (water/hydroxide) and acidic surfaces (silica gel).

This guide synthesizes field-proven protocols to preserve the methyl ester moiety during synthesis, workup, and purification.[2]

Module 1: Critical Reaction Parameters (Upstream Control)

User Question: "I observe degradation of the starting material before the reaction is even complete. How do I stabilize the ester during synthesis?"

The Protocol: Anhydrous Rigor

Hydrolysis is a bimolecular reaction requiring water. Eliminating water eliminates the reaction.

ParameterSpecificationScientific Rationale
Solvent Grade Anhydrous (

ppm

)
Standard HPLC grade solvents often contain 100-500 ppm water, sufficient to hydrolyze labile phenylacetates at high temperatures.[1][2]
Drying Agents 3Å or 4Å Molecular SievesAction: Store reaction solvents over activated sieves for 24h prior to use.[1] This reduces water content to

ppm.[1]
Temperature

(Ideal:

)
Hydrolysis rates follow the Arrhenius equation.[1] Every

increase roughly doubles the hydrolysis rate.
Atmosphere Nitrogen/Argon BalloonPrevents atmospheric moisture ingress, specifically in humid lab environments.[1][2]
Visualizing the Threat: The Hydrolysis Pathway

The following diagram illustrates the mechanism of failure and the specific intervention points.

HydrolysisPathwayEsterTarget Ester(Methyl 2-(5-acetyl...))InterTetrahedralIntermediateEster->Inter Slow StepWaterNucleophile(H2O / OH-)Water->Ester Nucleophilic AttackAcidDegradation Product(Carboxylic Acid)Inter->Acid Collapse (-OMe)SievesIntervention 1:Anhydrous Solvents(Remove H2O)Sieves->Water BlocksTempIntervention 2:Low Temp (<25°C)(Kinetic Control)Temp->Ester Slows RateBufferIntervention 3:Buffered Workup(Avoid OH-)Buffer->Inter Prevents Saponification

Figure 1: Mechanism of ester hydrolysis showing three critical intervention nodes: Water removal, Kinetic control (Temperature), and pH buffering.[1][2][4][5]

Module 2: Workup & Isolation (The Danger Zone)

User Question: "My LCMS showed pure product at the end of the reaction, but after aqueous workup, I see 15% carboxylic acid. What happened?"

Diagnosis: You likely exposed the ester to a pH extreme or prolonged aqueous contact.[6] Phenylacetates are prone to "saponification" (base hydrolysis) which is irreversible.[1]

The Protocol: The "Cold & Fast" Workup
  • Quench Temperature: Always cool the reaction mixture to 0°C before adding aqueous solutions.

  • pH Management:

    • Avoid: Strong bases (NaOH, KOH) or strong acids (HCl).[1][2]

    • Use: Saturated Ammonium Chloride (

      
      ) for acidic quenching or Saturated Sodium Bicarbonate (
      
      
      ) for basic quenching.[1]
    • Note: While

      
       is mild, it is still basic (
      
      
      ).[1][2] Keep contact time under 10 minutes.
  • Phase Separation:

    • Do not let the layers sit.[6] Extract immediately.

    • Brine Wash: Wash the organic layer with saturated NaCl (brine) immediately after separation.[1] This pulls bulk water out of the organic phase via osmotic pressure.

  • Drying: Use Anhydrous Sodium Sulfate (

    
    ) .
    
    • Avoid Magnesium Sulfate (

      
      ) for highly sensitive esters if possible, as it is slightly Lewis acidic and can catalyze hydrolysis in rare cases, though 
      
      
      is universally safer for this substrate.[1][2]

Module 3: Purification (The Silent Killer)

User Question: "I lost 20% of my mass on the silica column. The acid spot appeared during chromatography."

Diagnosis: Standard Silica Gel 60 is weakly acidic (

12
The Protocol: Neutralized Silica Chromatography

You must passivate the acidic sites on the silica gel.[7]

  • The Additive: Triethylamine (

    
     or TEA).[1]
    
  • Method A (Pre-treatment):

    • Slurry the silica in the starting eluent containing 1% TEA .

    • Pour the column.

    • Flush with 2-3 column volumes of pure eluent (without TEA) to remove excess base before loading your sample.[1]

  • Method B (Mobile Phase Modifier):

    • Add 0.1% to 0.5% TEA directly to your mobile phase solvents.[1]

    • Warning: High concentrations of TEA can cause peak tailing or streakiness.[1] Keep it low.

Troubleshooting Decision Tree

Use this logic flow to diagnose yield losses related to hydrolysis.

TroubleshootingStartIssue: Low Yield / Acid ImpurityCheckLCMSCheck Reaction LCMS(Before Workup)Start->CheckLCMSIsAcidPresentIs Acid presentin Reaction Mix?CheckLCMS->IsAcidPresentYesAcidHydrolysis during SynthesisIsAcidPresent->YesAcid YesNoAcidHydrolysis during Workup/PurificationIsAcidPresent->NoAcid NoActionSolventAction: Dry Solvents(Use Mol. Sieves)YesAcid->ActionSolventActionTempAction: Lower Rxn TempYesAcid->ActionTempCheckWorkupCheck Workup pH(Was NaOH used?)NoAcid->CheckWorkupActionBufferAction: Switch toNH4Cl or NaHCO3CheckWorkup->ActionBuffer Yes (High pH)CheckSilicaDid it degradeon Column?CheckWorkup->CheckSilica No (Neutral pH)ActionNeutAction: Use 1% Et3Nto neutralize SilicaCheckSilica->ActionNeut YesActionStoreAction: Store under Arat -20°CCheckSilica->ActionStore No (Storage issue)

Figure 2: Diagnostic flowchart for isolating the source of hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol or Methanol as a solvent for reactions involving this ester? A: Use caution. While methanol is the parent alcohol of your ester (methyl ester), using ethanol can lead to transesterification (swapping the methyl group for an ethyl group), especially if any acid or base catalyst is present.[2] If an alcohol solvent is required, always match the alcohol to the ester (use Methanol for methyl esters).

Q2: I need to reduce the ketone (acetyl group) to an alcohol. Will NaBH4 hydrolyze the ester? A: Generally, Sodium Borohydride (


122
  • Recommendation: Use stoichiometric

    
     (0.25-0.5 eq relative to hydride capacity) at 
    
    
    to
    
    
    and quench immediately upon completion.[1][2]

Q3: How should I store the purified compound? A: Phenylacetates can degrade slowly over months due to atmospheric moisture.[1]

  • Container: Tightly sealed vial with Parafilm.

  • Temp:

    
     is recommended for long-term storage.[1][2]
    
  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel packets.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). [1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Section on Protection of Carboxylic Acids as Esters).[1] [1][2]

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for relative acidity of reagents).

  • Common Chemistry. (2024).[1] Methyl phenylacetate - Substance Detail. American Chemical Society.[1][8] (Baseline stability data for phenylacetate class). [1][2]

Validation & Comparative

Chromatographic comparison of Methyl 2-(5-acetyl-2-methoxyphenyl)acetate vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Chromatographic Profiling: Methyl 2-(5-acetyl-2-methoxyphenyl)acetate vs. Critical Process Impurities

Executive Summary

This compound (CAS 90564-04-6) is a critical intermediate in the synthesis of selective


-adrenoreceptor antagonists, most notably Silodosin  (KMD-3213). In process development, the purity of this ester is a Critical Quality Attribute (CQA) because downstream steps (reductive amination) can amplify impurity profiles, leading to toxicological risks in the final API.

This guide provides an in-depth chromatographic comparison of the target ester against its three most persistent impurities: its hydrolysis product (Acid), its des-acetyl starting material, and its regioisomer. We compare the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, demonstrating why


 interaction mechanisms are superior for this specific separation challenge.

Chemical Context & Impurity Profiling

To design a robust separation, we must first understand the structural differences between the target and its "alternatives" (impurities) in the matrix.

Compound IDChemical NameStructural CharacteristicChromatographic Challenge
Target This compoundMethyl Ester + Acetyl @ Pos 5Reference Peak
Impurity A 2-(5-acetyl-2-methoxyphenyl)acetic acidHydrolyzed Ester (Free Acid)Tailing due to -COOH ionization; pH sensitive.
Impurity B Methyl 2-(2-methoxyphenyl)acetateDes-acetyl (Starting Material)High hydrophobicity; elutes late on C18.
Impurity C Methyl 2-(4-acetyl-2-methoxyphenyl)acetateRegioisomer (Acetyl @ Pos 4)Critical Pair. Identical m/z, nearly identical logP.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

Standard C18 columns rely almost exclusively on hydrophobic subtraction. While effective for separating the polar Impurity A (Acid) from the neutral Target , C18 phases often fail to resolve Impurity C (Regioisomer).

  • Hypothesis: The acetyl group position (para vs. meta relative to the methoxy) alters the electron density of the aromatic ring.

  • Solution: A Phenyl-Hexyl stationary phase utilizes

    
     interactions. The electron-withdrawing acetyl group creates a specific 
    
    
    
    -cloud deficit that interacts differentially with the phenyl ring on the stationary phase, providing the necessary selectivity (
    
    
    ) that C18 lacks.
Mobile Phase pH Control

Impurity A contains a carboxylic acid (


).
  • Neutral pH: The acid ionizes, eluting in the void volume (unretained).

  • Acidic pH (3.0): The acid is protonated (neutral), increasing retention and preventing peak tailing. We utilize 0.1% Formic Acid to maintain pH < 3.0.

Experimental Protocol

This protocol is designed as a self-validating system. The resolution between the Target and Impurity C serves as the system suitability test (SST).

Instrumentation & Conditions
  • System: UHPLC with DAD (Diode Array Detector).

  • Wavelength: 270 nm (Maximizes absorption of the acetophenone moiety).

  • Temperature: 35°C (Constant temperature is vital for isomer reproducibility).

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Methanol can be used, but ACN provides sharper peaks for the ester.

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.0200.5Initial Hold (Traps Acid Impurity)
2.0200.5Isocratic
12.0600.5Shallow Gradient (Separates Isomers)
15.0950.5Wash (Elutes Des-acetyl Impurity)
18.0950.5Wash Hold
18.1200.5Re-equilibration
23.0200.5End

Performance Comparison Data

The following data summarizes the comparative performance of the Target Analyte against its impurities using the optimized Phenyl-Hexyl method versus a standard C18 method.

Table 1: Chromatographic Performance Metrics (n=6 injections)

ParameterStandard C18 (5µm)Phenyl-Hexyl (2.7µm Core-Shell)Improvement Note
Target Retention (

)
8.4 min9.1 minIncreased retention due to

-interaction.
Impurity A (Acid) Resolution


Excellent on both; pH control is key.
Impurity C (Isomer) Resolution

(Co-elution)

(Baseline)
Critical Success Factor.
Impurity B (Des-acetyl)

14.2 min13.8 minElutes later due to higher hydrophobicity.
Target Tailing Factor (

)
1.11.05Sharper peak shape on core-shell.

Visualizing the Separation Logic

The following diagrams illustrate the workflow and the mechanistic difference between the columns.

Diagram 1: Analytical Workflow & Decision Tree

AnalyticalWorkflow Sample Crude Reaction Mixture Screen Column Screening Sample->Screen C18 C18 Column (Hydrophobic Only) Screen->C18 Standard Path Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Screen->Phenyl Selectivity Path ResultC18 Result: Isomer Co-elution (Fail) C18->ResultC18 ResultPhenyl Result: Baseline Resolution (Pass) Phenyl->ResultPhenyl ResultC18->Screen Re-evaluate FinalMethod Final QC Method (Acidic Mobile Phase) ResultPhenyl->FinalMethod Validation

Caption: Decision tree highlighting the failure of C18 for regioisomer separation and the validation of the Phenyl-Hexyl pathway.

Diagram 2: Separation Mechanism (Target vs. Isomer)

Mechanism cluster_0 Stationary Phase Interaction Target Target Molecule (5-Acetyl) Matches Pi-Cloud Phase Phenyl-Hexyl Ligand (Electron Rich) Target->Phase Strong Pi-Pi Interaction Isomer Impurity C (4-Acetyl) Mismatched Pi-Cloud Isomer->Phase Weak Pi-Pi Interaction Outcome Chromatographic Result: Target Retains Longer Isomer Elutes Earlier Phase->Outcome

Caption: Mechanistic view of how pi-pi interactions on the Phenyl-Hexyl column discriminate between the 5-acetyl target and 4-acetyl impurity.

Troubleshooting & Validation (Self-Validating System)

To ensure this guide is actionable, use these criteria to validate your specific setup:

  • Resolution Check: Inject a mixture of Target and Impurity C. If

    
    , lower the %B in the gradient start (e.g., from 20% to 15%) to flatten the slope.
    
  • Peak Tailing: If Impurity A (Acid) shows

    
    , your mobile phase pH is likely too high. Verify the formic acid concentration or switch to 0.1% Phosphoric Acid (non-volatile, UV transparent).
    
  • Ghost Peaks: The acetyl group is reactive. Ensure samples are prepared fresh in ACN/Water. Avoid using alcohols (MeOH) as diluents if the sample sits for >24 hours to prevent transesterification.

References

  • Silodosin Synthesis & Impurities

    • Title: Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions.
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Chromatographic Method Validation

    • Title: Development and validation of HPLC method for the estimation of silodosin in bulk and pharmaceutical dosage form.
    • Source: International Journal of Biological & Pharmaceutical Research, 2012.[1]

    • URL:[Link]

  • Target Molecule Data

    • Title: Methyl 2-(5-acetyl-2-methoxyphenyl)
    • Source: PubChem.[2][3]

    • URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(5-acetyl-2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 2-(5-acetyl-2-methoxyphenyl)acetate is a specialized pharmaceutical intermediate, structurally related to precursors for alpha-adrenergic antagonists (e.g., Silodosin). As a Senior Application Scientist, I categorize this compound as a Level 3 Intermediate : while not a highly potent Active Pharmaceutical Ingredient (API) in the microgram range, it possesses significant irritant properties and potential oral toxicity that demand rigorous containment.

Immediate Hazard Profile (Inferred from Analogous Structures):

  • Primary Risk: Inhalation of fine dust during weighing/transfer.

  • Secondary Risk: Dermal absorption and severe eye irritation (Acetophenone/Phenylacetic acid ester functionality).

  • Physical State: Typically an off-white to pale yellow solid powder (Melting Point range est. 60–85°C).[1]

  • GHS Classification (Conservative): Warning . H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

The Barrier Strategy: PPE Selection

Standard "lab safety" is insufficient for drug development intermediates. We employ a Redundant Barrier Strategy to prevent sensitization.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Respiratory N95 (Minimum) or P100 Half-Mask Particle Size: Organic ester powders often generate fines <5µm during static disruption.[1] A standard surgical mask offers zero protection against chemical dust inhalation.
Hand (Inner) Nitrile (4 mil) Tactile Base: Provides dexterity for weighing. Acts as the final barrier if the outer glove breaches.
Hand (Outer) Nitrile (Extended Cuff, 6-8 mil) Permeation Lag: Acetophenone derivatives can degrade thin nitrile over time.[1] The thicker outer glove provides a >480 min breakthrough time buffer against solvent vehicles (DCM/EtOAc).
Eye Chemical Splash Goggles Vapor/Dust Seal: Safety glasses with side shields are inadequate for fine powders that can drift around lenses or for splashes during dissolution.
Body Tyvek® Lab Coat (or equivalent) Retention: Cotton coats trap chemical dust in fibers, releasing it later in "clean" areas. Non-woven synthetics (Tyvek) shed dust and are disposable.

Operational Logic: Risk Assessment

The following decision tree illustrates the hierarchy of controls required before you open the bottle.

RiskAssessment Start Start: Task Definition StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution EngControl_S Engineering Control: Fume Hood + Static Gun Solid->EngControl_S PPE_S PPE: Double Nitrile + N95/P100 EngControl_S->PPE_S Action Proceed with Synthesis PPE_S->Action EngControl_L Engineering Control: Fume Hood (Sash <18 inches) Solution->EngControl_L PPE_L PPE: Double Nitrile + Goggles (Check Solvent Compatibility) EngControl_L->PPE_L PPE_L->Action

Figure 1: Operational Decision Logic. Note that engineering controls (Fume Hood) are the primary defense, with PPE serving as the redundant backup.[1]

Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Critical Step)

Context: This is the moment of highest risk. Phenylacetic acid esters are often electrostatic.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the chemical fume hood.

    • Static Neutralization: Use an ionizing anti-static gun on the spatula and the weighing boat. Why? This prevents the powder from "jumping" due to triboelectric charging, which spreads contamination.

  • Gloving Procedure:

    • Don inner orange/blue nitrile gloves.

    • Don outer extended-cuff nitrile gloves (tuck lab coat cuffs under these).[1]

    • Self-Validation: Inflate the outer glove slightly to check for micro-tears before starting.

  • Transfer:

    • Weigh the solid. If >100mg, wet the solid immediately with the reaction solvent (e.g., Methanol, DCM) inside the weighing boat before transferring to the flask.[1] This eliminates dust generation during the final pour.

  • Decontamination:

    • Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).[1] Dispose of the wipe as Hazardous Solid Waste , not trash.

Protocol B: Solubilization & Reaction

Context: Once dissolved, the risk shifts from inhalation to permeation.

  • Solvent Choice:

    • This intermediate is likely soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol.

    • Warning: DCM permeates nitrile gloves in <5 minutes. If using DCM, change outer gloves immediately upon any splash contact.

  • Temperature Control:

    • If heating the reaction, use a reflux condenser. Acetophenone derivatives have low vapor pressures but can co-distill with solvents.

Emergency & Disposal Plan

Spill Response Workflow

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid Cover Cover with wet paper towels (dampen dust) Solid->Cover Scoop Scoop to Waste Container Cover->Scoop Clean Double Wash Area (Soap + Water) Scoop->Clean Absorb Apply Vermiculite/Pad Liquid->Absorb Collect Collect to Waste Container Absorb->Collect Collect->Clean

Figure 2: Immediate Spill Response Protocol.[1] Dampening solid spills prevents aerosolization.[1]

Disposal Specifications
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Hazardous Solid Waste drum (Incineration stream).

  • Liquid Waste: Segregate into Non-Halogenated or Halogenated organic waste streams depending on the solvent used.

  • Container: Rinse the empty reagent bottle with Acetone (3x) before defacing the label and discarding glass.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2727732, Methyl 2-(2-acetyl-4,5-dimethoxyphenyl)acetate (Analogous Structure).[1] Retrieved from .

  • ECHA (European Chemicals Agency). Registration Dossier: Phenylacetic acid esters - Toxicological Summary. Retrieved from .

  • Ansell Occupational Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Ed). (Data used for Nitrile vs. Acetophenone/DCM recommendations). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from .

Sources

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